(2R)-2-amino-5-methoxypentanoic acid
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Overview
Description
(2R)-2-amino-5-methoxypentanoic acid: is an organic compound with the molecular formula C6H13NO3 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methanol in the presence of hydrochloric acid. This reaction results in the formation of the methoxy derivative of aspartic acid, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-5-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
(2R)-2-amino-5-methoxypentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and amino acid derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors or transporters, modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
- (2R)-2-amino-4-methoxy-4-oxobutanoic acid
- (2R)-2-amino-3-hydroxypropanoic acid
- (2R)-2-amino-4-methoxy-4-oxobutanoic acid
Comparison: Compared to other similar compounds, (2R)-2-amino-5-methoxypentanoic acid is unique due to its specific structural configuration and functional groups.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2-amino-5-methoxypentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
HBSSLDFHKZLODB-RXMQYKEDSA-N |
Isomeric SMILES |
COCCC[C@H](C(=O)O)N |
Canonical SMILES |
COCCCC(C(=O)O)N |
Origin of Product |
United States |
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